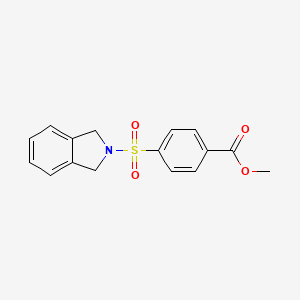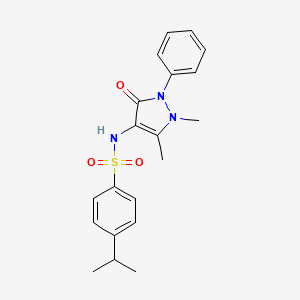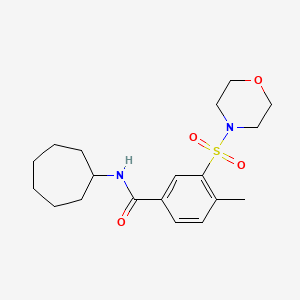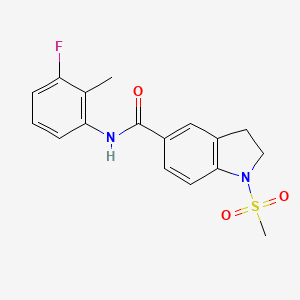
methyl 4-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)benzoate
Overview
Description
Methyl 4-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)benzoate is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential as a bioactive molecule.
Mechanism of Action
Methyl 4-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)benzoate has been shown to inhibit the activity of JAK1, JAK2, and JAK3, which are key components of the JAK/STAT signaling pathway. This pathway plays a critical role in regulating various cellular processes, including immune response, cell proliferation, and differentiation. Inhibition of this pathway has been implicated in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, it has been shown to reduce fibrosis in various organs, including the liver and lungs.
Advantages and Limitations for Lab Experiments
Methyl 4-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of JAK1, JAK2, and JAK3, which makes it a valuable tool compound for studying the JAK/STAT signaling pathway. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on methyl 4-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)benzoate. One area of research is the development of more potent and selective JAK inhibitors based on the structure of this compound. Another area of research is the exploration of the therapeutic potential of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, there is a need for further research on the mechanism of action of this compound and its effects on various cellular processes.
Scientific Research Applications
Methyl 4-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)benzoate has been used in several scientific research studies due to its potential as a bioactive molecule. It has been studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been used as a tool compound to study the role of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway in various diseases.
properties
IUPAC Name |
methyl 4-(1,3-dihydroisoindol-2-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)12-6-8-15(9-7-12)22(19,20)17-10-13-4-2-3-5-14(13)11-17/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSMBTDJGGLLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418762.png)
![N-[1-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4418768.png)
methanone](/img/structure/B4418770.png)

![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4418799.png)
![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B4418807.png)
![3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4418812.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B4418826.png)
![2-(1,3-benzoxazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4418844.png)


![N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B4418858.png)
